Atosiban

Descripción general

Descripción

Aplicaciones Científicas De Investigación

RW22164 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y modificación de péptidos.

Biología: Se investiga por su papel en la modulación de los receptores de vasopresina y oxitocina.

Medicina: Se utiliza principalmente como agente tocolítico para inhibir el trabajo de parto prematuro. .

Industria: Se utiliza en el desarrollo de fármacos y agentes terapéuticos basados en péptidos.

Mecanismo De Acción

RW22164 ejerce sus efectos uniéndose competitivamente a los receptores de vasopresina y oxitocina, inhibiendo así la acción de estas hormonas. Esto conduce a una reducción en la liberación de trifosfato de inositol (IP3) de la membrana celular miometrial, lo que resulta en una disminución de los niveles intracelulares de calcio y una reducción de las contracciones uterinas . Los objetivos moleculares incluyen los receptores de vasopresina y oxitocina, y las vías involucradas están relacionadas con la señalización de calcio y la regulación de la contracción uterina .

Análisis Bioquímico

Biochemical Properties

Atosiban plays a significant role in biochemical reactions. It is a competitive antagonist of the oxytocin receptor, which is involved in uterine contractions . It interacts with these receptors and inhibits the oxytocin-mediated release of inositol trisphosphate from the myometrial cell membrane .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It reduces the frequency of uterine contractions, thereby delaying pre-term birth in adult females . This influence on cell function impacts cell signaling pathways and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It is a synthetic peptide oxytocin antagonist . It resembles oxytocin but has modifications at the 1, 2, 4, and 8 positions . This allows it to bind to oxytocin receptors and inhibit their action, thereby reducing uterine contractions .

Metabolic Pathways

This compound is involved in several metabolic pathways due to its role as an oxytocin antagonist . It interacts with oxytocin receptors, which are part of the G-protein coupled receptor family and are involved in a variety of cellular responses .

Transport and Distribution

This compound is distributed through the extracellular fluid of the mother, and small amounts may cross the placental barrier and reach the fetus .

Subcellular Localization

Given its role as an oxytocin antagonist, it is likely to be found wherever oxytocin receptors are present, including the myometrial cell membrane .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de RW22164 implica el método de síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye los siguientes pasos:

Acoplamiento: Los aminoácidos se acoplan a la resina utilizando un reactivo de acoplamiento como la diciclohexilcarbodiimida (DCC) o el hexafluorofosfato de benzotriazol-1-iloxitris(dimetilamino)fosfonio (BOP).

Desprotección: Los grupos protectores de los aminoácidos se eliminan utilizando ácido trifluoroacético (TFA).

Métodos de Producción Industrial

La producción industrial de RW22164 sigue un método SPPS similar, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y el rendimiento. El producto final se purifica utilizando cromatografía líquida de alta resolución (HPLC) y se caracteriza mediante espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN) .

Análisis De Reacciones Químicas

Tipos de Reacciones

RW22164 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Los átomos de azufre en el péptido pueden oxidarse para formar enlaces disulfuro.

Reducción: Los enlaces disulfuro pueden reducirse a grupos tiol utilizando agentes reductores como el ditiotreitol (DTT).

Sustitución: El péptido puede sufrir reacciones de sustitución en las cadenas laterales de los aminoácidos.

Reactivos y Condiciones Comunes

Oxidación: El peróxido de hidrógeno (H2O2) o el yodo (I2) pueden utilizarse como agentes oxidantes.

Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) son agentes reductores comunes.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen péptidos oxidados con enlaces disulfuro, péptidos reducidos con grupos tiol y péptidos sustituidos con cadenas laterales modificadas .

Comparación Con Compuestos Similares

RW22164 es único debido a su doble acción antagonista tanto en los receptores de vasopresina como de oxitocina. Los compuestos similares incluyen:

Desamino-oxitocina: Un análogo peptídico con propiedades antagonistas de receptores similares.

Tractocile: Otro nombre para Atosiban, utilizado en entornos clínicos.

Antagonistas de la vasopresina: Compuestos que se dirigen específicamente a los receptores de vasopresina .

RW22164 destaca por su acción antagonista equilibrada en ambos receptores, lo que lo hace particularmente eficaz como agente tocolítico .

Propiedades

Key on ui mechanism of action |

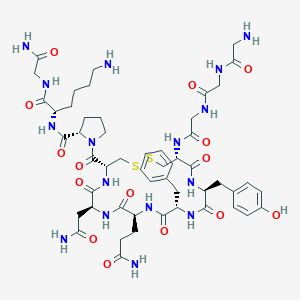

Atosiban is a synthetic peptide oxytocin antagonist. It resembles oxytocin with has modifications at the 1, 2, 4, and 8 positions. The N-terminus of the cysteine residue is deaminated to form 3-mercaptopropanic acid at position 1, at position 2 L-tyrosine is modified to D-tyrosine with an ethoxy group replacing the phenol , threonine replaces glutamine at postion 4, and ornithine replaces leucine at position 8. It binds to membrane bound oxytocin receptors on the myometrium and prevents oxytocin-stimulated increases in inositol triphosphate production. This ultimately prevents release of stored calcium from the sarcoplasmic reticulum and subsequent opening of voltage gated calcium channels. This shutdown of cytosolic calcium increase prevents contractions of the uterine muscle, reducing the frequency of contractions and inducing uterine quiescence. Atosiban has more recently been found to act as a biased ligand at oxytocin receptors. It acts as an antagonist of Gq coupling, explaining the inhibition of the inositol triphosphate pathway thought to be responsible for the effect on uterine contraction, but acts as an agonist of Gi coupling. This agonism produces a pro-inflammatory effect in the human amnion, activating pro-inflammatory signal tranducer NF-κB. It is thought that this reduces atosiban's effectiveness compared to agents which do not produce inflammation as inflammatory mediators are known to play a role in the induction of labour. |

|---|---|

Número CAS |

90779-69-4 |

Fórmula molecular |

C43H67N11O12S2 |

Peso molecular |

994.2 g/mol |

Nombre IUPAC |

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C43H67N11O12S2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63)/t23-,24+,27-,28+,29-,30-,31-,35?,36-/m0/s1 |

Clave InChI |

VWXRQYYUEIYXCZ-KCSYUPCNSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O |

SMILES isomérico |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |

SMILES canónico |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O |

Apariencia |

Solid powder |

Key on ui application |

Premature labor |

Punto de ebullición |

1469.0±65.0 °C at 760 mmHg |

melting_point |

N/A |

Key on ui other cas no. |

90779-69-4 |

Pictogramas |

Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Secuencia |

3-Mercaptopropionyl-D-Tyr(Et)-Ile-Thr-Asn-Cys-Pro-Orn-Gly-NH2(Disulfide bond) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Fuente |

Synthetic |

Sinónimos |

(Mpa(1),D-Tyr(Et)2,Thr(4),Orn(8))oxytocin (Mpa(1)-D-Tyr(Et)(2)-Thr(4)-Orn(8))-oxytocin 1-deamino-2-Tyr(OEt)-4-Thr-8-Orn-oxytocin atosiban ORF 22164 ORF-22164 oxytocin, 1-deamino-(O-Et-Tyr)(2)-Thr(4)-Orn(8)- oxytocin, 1-deamino-O-ethyltyrosyl(2)-threonyl(4)-ornithine(8)- RWJ 22164 RWJ-22164 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.